3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as fluorophenyl, propan-2-yl phenyl, and dicarboxylate. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and drug interactions.
Medicine: Dihydropyridine derivatives are known for their use in developing cardiovascular drugs, particularly calcium channel blockers.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making these compounds effective in treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with similar cardiovascular applications.
Felodipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other dihydropyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO4/c1-16(2)18-7-9-19(10-8-18)23-21(24(28)30-3)14-27(15-22(23)25(29)31-4)13-17-5-11-20(26)12-6-17/h5-12,14-16,23H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZJJFGYVRNFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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